molecular formula C14H8F3NO2S B10833130 2-(2,4-Dihydroxyphenyl)-5-(trifluoromethyl)benzothiazole

2-(2,4-Dihydroxyphenyl)-5-(trifluoromethyl)benzothiazole

Cat. No.: B10833130
M. Wt: 311.28 g/mol
InChI Key: XQUCXFZBRZZCKD-UHFFFAOYSA-N
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Description

Benzothiazole analog 2 is a derivative of benzothiazole, a heterocyclic compound containing both a benzene ring and a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. Benzothiazole analog 2, in particular, has shown significant potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole analog 2 typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. This reaction leads to the formation of the benzothiazole ring system .

Industrial Production Methods: Industrial production of benzothiazole analog 2 often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole analog 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazole analog 2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazole analog 2 involves its interaction with specific molecular targets. For instance, in anti-cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The compound can also bind to DNA, interfering with the replication process and leading to cell death. In microbial research, it disrupts the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death .

Comparison with Similar Compounds

Benzothiazole analog 2 can be compared with other benzothiazole derivatives, such as:

Uniqueness: Benzothiazole analog 2 stands out due to its versatile applications in both biological and industrial fields. Its ability to act as a fluorescent probe and its potential therapeutic properties make it a valuable compound for further research and development .

Properties

Molecular Formula

C14H8F3NO2S

Molecular Weight

311.28 g/mol

IUPAC Name

4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzene-1,3-diol

InChI

InChI=1S/C14H8F3NO2S/c15-14(16,17)7-1-4-12-10(5-7)18-13(21-12)9-3-2-8(19)6-11(9)20/h1-6,19-20H

InChI Key

XQUCXFZBRZZCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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